Methyl 2-(isobutylamino)-2-methylpropanoate
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Overview
Description
Scientific Research Applications
Biological Evaluation Against Helicobacter Pylori Receptors
This compound has been used in the synthesis, characterization, and in silico biological evaluation of novel dipeptide-sulphonamide derivatives against Helicobacter pylori receptors . The molecular docking results revealed that the ligands exhibited excellent selectivity and reactivity with the protein 2QV3 compared to the standard lansoprazole . These findings suggest that these novel dipeptide-sulphonamides could represent a new class of potential anti-ulcer agents .
Green Solvent
Methyl 2-(isobutylamino)-2-methylpropanoate has been identified as a potential non-toxic replacement for common polar aprotic solvents . It has received considerable scientific and industrial attention due to its lower acute and chronic toxicity, decreased environmental impact, and fewer safety issues compared to conventional counterparts .
Synthesis of High Purity Compounds
This advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Application in Membrane Science
This compound has been identified as having broad opportunities in membrane science, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
Emulsifying Agent
Methyl ester sulfonates, a class of compounds to which Methyl 2-(isobutylamino)-2-methylpropanoate belongs, have been used as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-2-(2-methylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)6-10-9(3,4)8(11)12-5/h7,10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHRDLRGJKFSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(isobutylamino)-2-methylpropanoate |
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